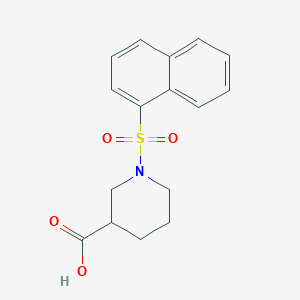

1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid

説明

Systematic Nomenclature and IUPAC Conventions

1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid is a sulfonamide derivative characterized by a piperidine ring substituted with a naphthalen-1-ylsulfonyl group at the 1-position and a carboxylic acid group at the 3-position. Its CAS Registry Number is 1710846-08-4 , and it is also identified by the MDL number MFCD26527072 .

The compound adheres to IUPAC nomenclature conventions, with the sulfonyl group prioritized over the carboxylic acid in substituent numbering due to its higher priority according to functional group hierarchy rules.

Molecular Geometry and Conformational Analysis

The molecule adopts a chair conformation in its piperidine ring, stabilized by steric interactions between the naphthalen-1-ylsulfonyl group and adjacent hydrogens. The sulfonyl group (S=O) is electron-withdrawing, polarizing the C–S bond and enhancing its stability. The carboxylic acid group at the 3-position introduces hydrogen-bonding potential, contributing to intermolecular interactions in the solid state.

Key structural features include:

- **S

特性

IUPAC Name |

1-naphthalen-1-ylsulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-16(19)13-7-4-10-17(11-13)22(20,21)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZMARBFSIRVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sulfonation of Naphthalene

Naphthalene sulfonation at the 1-position is achieved using concentrated sulfuric acid or chlorosulfonic acid. The reaction proceeds at elevated temperatures (80–100°C), yielding naphthalene-1-sulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Alternative Routes via Carbonylation

Catalytic carbonylation of 1-halonaphthalenes offers a direct pathway to naphthalene-1-carboxylic acid derivatives, which can be functionalized to sulfonyl chlorides. For example, 1-bromonaphthalene undergoes carbonylation in the presence of cobalt octacarbonyl (Co₂(CO)₈) under CO pressure (50–100 atm) at 120°C, yielding 1-naphthalenecarboxylic acid with up to 92% efficiency when propylene epoxide is used as a promoter. Subsequent conversion to the sulfonyl chloride involves treatment with chlorosulfonic acid.

Functionalization of Piperidine-3-carboxylic Acid

The piperidine-3-carboxylic acid core is synthesized through cyclization or modification of existing piperidine derivatives.

Cyclization of δ-Amino Acids

Piperidine-3-carboxylic acid is prepared via cyclization of δ-amino valeric acid derivatives. For instance, heating δ-azidovaleric acid under acidic conditions induces cyclization, followed by hydrogenation to yield the piperidine ring.

Carboxylation of Piperidine Derivatives

Direct carboxylation at the 3-position of piperidine is achieved using Grignard reagents. Treatment of 3-bromopiperidine with magnesium in tetrahydrofuran (THF), followed by quenching with solid CO₂, affords piperidine-3-carboxylic acid in yields exceeding 90%.

Assembly of 1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic Acid

The final step involves coupling the naphthalen-1-ylsulfonyl group with the piperidine-3-carboxylic acid backbone.

Sulfonylation of Piperidine-3-carboxylic Acid

Piperidine-3-carboxylic acid reacts with naphthalene-1-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–25°C for 12–24 hours, yielding the target compound after purification via recrystallization or column chromatography.

Reaction Conditions Table

| Component | Reagent/Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Piperidine-3-carboxylic acid | Naphthalene-1-sulfonyl chloride | DCM | 0–25°C | 24 | 75–85 |

| Et₃N |

Alternative One-Pot Synthesis

A one-pot approach combines sulfonation and carboxylation steps. 3-Aminopiperidine is treated with naphthalene-1-sulfonyl chloride and subsequently carboxylated using a CO₂ atmosphere in the presence of a palladium catalyst. This method reduces purification steps but requires precise stoichiometric control.

Optimization and Scalability

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves sulfonylation efficiency by facilitating interfacial reactions. Yields increase to 88–92% under optimized conditions.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective catalysts like aluminum chloride (AlCl₃) for sulfonation and avoids hazardous reagents. Continuous-flow systems enhance safety and reproducibility for high-volume production.

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonation or ring-opening of piperidine may occur. Strategies include:

Purification Difficulties

The polar nature of the product complicates isolation. Acid-base extraction or silica gel chromatography with ethyl acetate/hexane mixtures (3:7) resolves this.

化学反応の分析

1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

科学的研究の応用

Therapeutic Applications

-

Neuropharmacology :

- The compound has been investigated for its potential role in treating neurodegenerative diseases. Research indicates that derivatives of piperidine-3-carboxylic acid can act as GABA reuptake inhibitors, which may be beneficial in conditions such as Alzheimer's disease . The ability to modulate neurotransmitter levels positions this compound as a candidate for further exploration in neuropharmacological applications.

-

Antimicrobial Activity :

- Studies have shown that piperidine derivatives exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis . The structural features of 1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid may enhance its efficacy against resistant strains, making it a valuable addition to the arsenal against infectious diseases.

- Anticonvulsant Potential :

The biological mechanisms underlying the activity of this compound involve several pathways:

- GABAergic Modulation : By inhibiting GABA reuptake, this compound can increase GABA levels in the synaptic cleft, potentially alleviating symptoms associated with anxiety and seizure disorders.

- Oxidative Stress Reduction : Some derivatives have shown antioxidant properties, which could mitigate oxidative stress-related damage in neurodegenerative diseases . This dual action—both as a neurotransmitter modulator and an antioxidant—enhances its therapeutic potential.

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, affecting the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The pharmacological and physicochemical properties of piperidine-3-carboxylic acid derivatives are heavily influenced by substituents. Key comparisons include:

Aromatic Sulfonyl Groups

- Impact : The naphthalene-1-sulfonyl group in the target compound enhances membrane permeability and target affinity compared to phenyl derivatives but may reduce aqueous solubility .

Heterocyclic Substituents

- Impact : Heterocyclic substituents introduce hydrogen-bonding capacity and modulate electronic properties, which can optimize interactions with enzymes or receptors (e.g., GABA transporters in ) .

生物活性

1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a sulfonyl group, which contribute to its unique chemical properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure

The molecular formula of this compound is . Its structure includes:

- A piperidine ring providing basic nitrogen functionality.

- A naphthalene sulfonyl group , which may enhance hydrophobic interactions with biological targets.

- A carboxylic acid functional group , likely involved in hydrogen bonding and ionic interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antitumor Properties

Studies have demonstrated that compounds similar to this compound possess antitumor properties. For instance, related piperidine derivatives have shown cytotoxic effects in various cancer cell lines, including:

- FaDu hypopharyngeal tumor cells : Induction of apoptosis was noted, suggesting potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of key enzymes : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression, such as aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer .

- Receptor antagonism : Some derivatives interact with receptors like P2Y14R, affecting inflammatory pathways and potentially modulating immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. SAR studies suggest that:

Q & A

Q. What are the common synthetic routes for 1-(Naphthalen-1-ylsulfonyl)piperidine-3-carboxylic acid?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React naphthalene-1-sulfonyl chloride with piperidine-3-carboxylic acid under basic conditions (e.g., NaOH or K₂CO₃) to facilitate sulfonamide bond formation.

- Step 2: Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 0–25°C) to enhance yield and purity .

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Key Considerations:

- Monitor reaction progress using TLC or HPLC to avoid over-sulfonylation.

- Protect the carboxylic acid group during synthesis if additional functionalization is required .

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use flash chromatography (silica gel, gradient elution) or preparative HPLC with a C18 column .

- Characterization:

- NMR: Confirm structure via - and -NMR, focusing on sulfonyl (δ 7.5–8.5 ppm for naphthalene protons) and piperidine (δ 1.5–3.5 ppm) signals .

- Mass Spectrometry: Validate molecular weight via ESI-MS (expected [M+H]⁺ for C₁₆H₁₇NO₄S: ~320.1) .

- Elemental Analysis: Verify purity (>95%) and stoichiometry .

Q. What are the key physicochemical properties influencing experimental design?

Methodological Answer:

- Solubility: Moderately soluble in DMSO or DMF; poorly soluble in water. Adjust solvent systems for biological assays (e.g., use <1% DMSO in cell culture) .

- Stability: Store at –20°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .

- pKa: The carboxylic acid (pKa ~4.5) and sulfonamide (pKa ~10) groups influence ionization state in physiological conditions .

Advanced Research Questions

Q. How does the naphthalene sulfonyl group affect biological activity compared to other substituents?

Methodological Answer:

- Structural Analysis: The naphthalene sulfonyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2) compared to smaller substituents like methyl or nitro groups .

- Activity Comparison:

| Substituent | Biological Activity | IC₅₀ (Enzyme Inhibition) |

|---|---|---|

| Naphthalene-1-sulfonyl | Anti-inflammatory (COX-2) | ~20–40 μM |

| 4-Nitrophenyl | Moderate kinase inhibition | ~50–100 μM |

| Methylsulfonyl | Improved solubility | N/A |

- Mechanistic Insight: Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., ATP concentration in kinase assays) .

- Validate target selectivity via counter-screens (e.g., test against COX-1 if COX-2 data is inconsistent) .

- Data Harmonization: Use meta-analysis to reconcile differences in IC₅₀ values across studies (e.g., account for variations in cell lines or assay protocols) .

Q. How can solubility and bioavailability be improved without compromising activity?

Methodological Answer:

- Structural Modifications:

- Introduce polar groups (e.g., hydroxyl or methylsulfonyl) at the piperidine ring to enhance aqueous solubility .

- Prodrug strategies: Esterify the carboxylic acid to improve membrane permeability .

- Formulation Optimization:

- Use nanocarriers (e.g., liposomes) for in vivo delivery .

- Test co-solvents (e.g., PEG 400) in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。